molecular formula C4H12NO3+ B173377 2-Amino-2-hydroxymethyl-propane-1,3-diol CAS No. 121351-02-8

2-Amino-2-hydroxymethyl-propane-1,3-diol

Cat. No. B173377
CAS RN: 121351-02-8
M. Wt: 122.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris, is a widely used buffer in scientific research. It is a zwitterionic molecule with a pKa of 8.1, making it an effective buffer in the physiological pH range. Tris is commonly used in biochemistry, molecular biology, and cell biology experiments due to its stability, low cost, and compatibility with a wide range of biomolecules.

Scientific Research Applications

Buffering Agent in Biological Systems

2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris or tris(hydroxymethyl)aminomethane, is widely used as a buffer in biological systems. It is appreciated for its stability, non-reactivity, and compatibility with proteins and biomolecules, making it a common choice in biochemical studies. Tris has been found to interact with transition metals like Cu(II), forming complexes that could affect interactions with biomolecules (Nagaj et al., 2013). The compound is non-toxic and also finds applications in medicine.

In Organic Synthesis

This compound is used in organic synthesis. For example, it serves as a raw material in the synthesis of Schiff bases, which are integral to various chemical reactions and have applications in analytical chemistry. The synthesis of such compounds often involves this compound as a starting material, demonstrating its versatility in chemical synthesis (Xu Yong-hong, 2008).

Analytical and Spectroscopic Applications

This compound is also significant in analytical and spectroscopic studies. For instance, its interaction with Eu(III) ions has been studied through luminescence spectroscopy, revealing insights into the binding mechanisms of lanthanide ions with biomolecules (Pfefferlé & Bünzli, 1989). Such studies are critical for understanding the complex interactions in biological systems and for developing new analytical methods.

Crystallography and Material Science

This compound has applications in crystallography and material science. Research into the crystallography and thermodynamics of orientationally disordered phases in two-component systems involving this compound helps in understanding intermolecular interactions and the properties of mixed crystals (Salud et al., 1997).

properties

CAS RN

121351-02-8

Molecular Formula

C4H12NO3+

Molecular Weight

122.14 g/mol

IUPAC Name

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/p+1

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-O

SMILES

C(C(CO)(CO)[NH3+])O

Canonical SMILES

C(C(CO)(CO)[NH3+])O

synonyms

Fluorodaunorubicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-hydroxymethyl-propane-1,3-diol
Reactant of Route 2
2-Amino-2-hydroxymethyl-propane-1,3-diol
Reactant of Route 3
2-Amino-2-hydroxymethyl-propane-1,3-diol
Reactant of Route 4
2-Amino-2-hydroxymethyl-propane-1,3-diol
Reactant of Route 5
2-Amino-2-hydroxymethyl-propane-1,3-diol
Reactant of Route 6
2-Amino-2-hydroxymethyl-propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.